molecular formula C15H14FNO4S B566685 2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261996-26-2

2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B566685
M. Wt: 323.338
InChI Key: LWEJEDLHFHRGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid, also known as DFBA, is a synthetic compound that has been widely used in scientific research. It is a member of the family of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties. DFBA has been found to have a range of biological activities, including anti-inflammatory, antitumor, and antifibrotic effects.

Scientific Research Applications

Antiproliferative Agents

  • Field : Medical Science, specifically Oncology .
  • Application : N,N-dimethylbenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7 .
  • Method : The target compounds were obtained through a series of heterocyclization reactions utilizing a key intermediate hydrazide hydrazone derivative .
  • Results : Sulfonamides 6, 9, 11, 16, and 17 showed higher antiproliferative activity compared to doxorubicin, with IC50 values of 21.81, 25.50, 20.60, 25.83, and 31.20 mM, respectively .

Enantioselective Arylation

  • Field : Organic Chemistry .
  • Application : N,N-dimethylsulfamoyl-protected aldimines have been used in a highly enantioselective rhodium-catalyzed addition of arylboroxines .
  • Method : This process uses a simple sulfur–olefin ligand and allows access to a broad range of chiral diarylmethylamines .
  • Results : The process achieved high yields (up to 98%) with uniformly excellent enantioselectivities (up to 99% ee) .

Esterification and Amidation

  • Field : Organic Synthesis .
  • Application : N,N-dimethylsulfamoyl chloride has been used in a novel and efficient method for esterification and amidation between carboxylic acids and equimolar amounts of alcohols and amines .
  • Method : The process utilizes Me2NSO2Cl and N,N-dimethylamines .
  • Results : This method has been applied to the synthesis of coumaperine, a natural chemopreventive dieneamide .

properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(16)8-10/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEJEDLHFHRGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692274
Record name 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1261996-26-2
Record name 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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